molecular formula C6H11N3O2 B13226404 1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol

1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B13226404
M. Wt: 157.17 g/mol
InChI Key: MHGLQCULELSMGM-UHFFFAOYSA-N
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Description

1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general procedure involves reacting an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol is largely dependent on its application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-Methoxy-3-(1H-1,2,3-triazol-4-yl)propan-2-ol
  • 1-Methoxy-3-(2H-1,2,4-triazol-4-yl)propan-2-ol
  • 1-Methoxy-3-(1H-1,2,4-triazol-4-yl)propan-2-ol

Uniqueness: 1-Methoxy-3-(2H-1,2,3-triazol-4-yl)propan-2-ol is unique due to the specific positioning of the triazole ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1-methoxy-3-(2H-triazol-4-yl)propan-2-ol

InChI

InChI=1S/C6H11N3O2/c1-11-4-6(10)2-5-3-7-9-8-5/h3,6,10H,2,4H2,1H3,(H,7,8,9)

InChI Key

MHGLQCULELSMGM-UHFFFAOYSA-N

Canonical SMILES

COCC(CC1=NNN=C1)O

Origin of Product

United States

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